1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes chloro, methyl, ethyl, and methoxy substituents on the phenyl rings.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenyl hydrazine and 4-ethyl-3,5-bis(4-methoxyphenyl)acetyl chloride.
Condensation Reaction: The hydrazine and acetyl chloride are reacted under controlled conditions to form the pyrazole ring. This reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the ethyl and methoxy substituents, leading to different chemical and biological properties.
1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole:
1-(3-chloro-4-methylphenyl)-4-phenyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The presence of an additional phenyl group can influence the compound’s stability and interactions with other molecules.
Properties
CAS No. |
1006333-19-2 |
---|---|
Molecular Formula |
C26H25ClN2O2 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H25ClN2O2/c1-5-23-25(18-7-12-21(30-3)13-8-18)28-29(20-11-6-17(2)24(27)16-20)26(23)19-9-14-22(31-4)15-10-19/h6-16H,5H2,1-4H3 |
InChI Key |
LAWFLVKTVVOVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.